molecular formula C19H23ClN2O B1347022 Cinchonine hydrochloride CAS No. 5949-11-1

Cinchonine hydrochloride

Cat. No. B1347022
CAS RN: 5949-11-1
M. Wt: 330.8 g/mol
InChI Key: IMUHWLVEEVGMBC-BKUXTCEESA-N
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Description

Cinchonine is a cinchona bark alkaloid, which was used to treat malaria . It is more efficient than quinine in increasing the intracellular accumulation and restoring the cytotoxicity of doxorubicin, mitoxantrone, and vincristine on well-characterized multidrug resistance (MDR) cell lines . It is also a potential oral small-molecule glucagon-like peptide-1 receptor agonist .


Synthesis Analysis

Cinchonine is one of the major members of cinchona alkaloids, which have a significant impact on human civilization . The journey of cinchona alkaloids began with the discovery of their antimalarial properties, followed by successful applications in stereochemistry and asymmetric synthesis . The first total synthesis of quinine, a relative of cinchonine, was not completed until 2001 .


Molecular Structure Analysis

Cinchonine hydrochloride has a molecular formula of C19H23ClN2O, an average mass of 330.852 Da, and a monoisotopic mass of 330.149902 Da .


Chemical Reactions Analysis

Cinchona alkaloids, including cinchonine, have a broad portfolio of applications, involving chiral stationary phases for enantioselective chromatography, novel biological activities, and several useful transformations converting them into other modular and chiral building blocks .


Physical And Chemical Properties Analysis

Cinchonine is an alkaloid found in Cinchona officinalis. It is used in asymmetric synthesis in organic chemistry . It is a stereoisomer and pseudo-enantiomer of cinchonidine . It is structurally similar to quinine, an antimalarial drug .

Scientific Research Applications

  • Anti-cancer Activity

    • Application : Cinchonine has been found to induce anti-cancer activity .
    • Method : It activates caspase-3 and PARP-1, triggering the endoplasmic reticulum stress response. It up-regulates GRP78 and promotes the phosphorylation of PERK and ETIF-2α .
    • Results : The activation of these pathways leads to the induction of anti-cancer activity .
  • Anti-obesity Effects

    • Application : Cinchonine has potential anti-inflammatory effects that reduce the impact of high-fat diets, making it suitable for targeting obesity-related diseases .
  • Anti-osteoclast Differentiation

    • Application : Cinchonine inhibits osteoclastogenesis .
    • Method : It inhibits TAK1 activation and suppresses NFATc1 expression by regulating AP-1 and NF-κB .
    • Results : The inhibition of these pathways leads to the suppression of osteoclast differentiation .
  • Anti-parasitic Activity

    • Application : Cinchonine has been historically used as an anti-malarial agent .
    • Results : Cinchonine can be regarded as the first, pure and genuinely active chemotherapeutic. Even today, despite small therapeutic window of quinine as well as increasing resistance of malaria vector Plasmodium falciparum, it can compete with newer antimalarial agents, remaining still an important drug for the severe malaria cases .
  • Anti-platelet Aggregation

    • Application : Cinchonine has anti-platelet aggregation properties .
  • Chiral Stationary Phases for Enantioselective Chromatography

    • Application : Cinchonine can be used in chiral stationary phases for enantioselective chromatography .

Safety And Hazards

Cinchonine is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18+,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUHWLVEEVGMBC-BKUXTCEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801339696
Record name Cinchonine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinchonine hydrochloride

CAS RN

5949-11-1, 24302-67-8
Record name Cinchonine hydrochloride
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Record name Cinchonan-9-ol, hydrochloride (1:?), (9S)-
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Record name Cinchonine hydrochloride
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Record name Cinchonine hydrochloride
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Record name Cinchonine hydrochloride
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Record name Cinchonine hydrochloride
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Record name Cinchonan-9(S)-ol monohydrochloride
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Record name CINCHONINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
M Heidelberger, WA Jacobs - Journal of the American Chemical …, 1919 - ACS Publications
… Cinchonine Hydrochloride.—The base was suspended in hot water containing a few drops of alcohol and carefully neutralized to litmus on the water bathwith hydrochloric acid. The salt …
Number of citations: 31 pubs.acs.org
GAH Buttle, TA Henry, JW Trevan - Biochemical Journal, 1934 - ncbi.nlm.nih.gov
… on cooling a crop of cinchonine hydrochloride. The motherliquor on concentration in a vacuous desiccator deposits a cinchonine hydrochloride zincichloride represented by the formula …
Number of citations: 24 www.ncbi.nlm.nih.gov
JA Goodson, TA Henry, JWS Macfie - Biochemical Journal, 1930 - ncbi.nlm.nih.gov
ALTHOUGH cinchona bark first appeared in Europe about 1639 and the first cinchona alkaloid, quinine, was isolated from it in 1820 and has been manu-factured and used in medicine …
Number of citations: 33 www.ncbi.nlm.nih.gov
HC Biddle - Journal of the American Chemical Society, 1912 - ACS Publications
… of cinchonine hydrochloride dissolved in a mixture of equal parts of water and absolute … less than that obtained from heating cinchonine hydrochloride in aqueous solution alone at …
Number of citations: 18 pubs.acs.org
KT Kan, DG Brewer - Canadian Journal of Chemistry, 1971 - cdnsciencepub.com
The Pfeiffer effect was studied in systems containing cinchonine hydrochloride and trisoxalatometallate(III) complexes of Al, Fe, Cr, Co, and Ir. The Pfeiffer rotatory dispersion curves of …
Number of citations: 10 cdnsciencepub.com
PU Nwangwu, TL Holcslaw… - Journal of Pharmacy …, 1979 - academic.oup.com
… for about 3 min with either the saline vehicle, quinidine sulphate, 6'-hydroxycinchonine hydrochloride, 6'benzyloxycinchonine hydrochloride or 6'-allyloxycinchonine hydrochloride (30 …
Number of citations: 10 academic.oup.com
K Miyoshi, K Sakata, H Yoneda - The Journal of Physical …, 1975 - ACS Publications
Sir: When a racemic mixture of a certain labile complex is added to a solution containing an optically active substance (often called an environment compound), additional opti-cal …
Number of citations: 11 pubs.acs.org
P Genne, MT Dimanche-Boitrel, RY Mauvernay… - Cancer research, 1992 - AACR
Circumvention of multidrug resistance is a new field of investigation in cancer chemotherapy, and safe and potent multidrug resistance inhibitors are needed for clinical use. We …
Number of citations: 71 aacrjournals.org
K Ogino, T Kumagai - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
… Optical rotatory dispersion curves of 0.02 M cinchonine hydrochloride (x) and a solution containing 0.02 M cinchonine hydrochloride, 0.02 M [Ni(phen).]Cl, and 0.5 M NaCl(z, and cz.). …
Number of citations: 11 www.journal.csj.jp
CS HICKS - The Australian Journal of Experimental Biology …, 1963 - University of Adelaide.
Number of citations: 0

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